

# An In-depth Technical Guide to 4-Bromophenanthrene: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4-Bromophenanthrene

Cat. No.: B091176

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## Introduction: Unveiling 4-Bromophenanthrene

**4-Bromophenanthrene** is a halogenated polycyclic aromatic hydrocarbon (PAH) featuring a bromine atom substituted at the 4-position of the phenanthrene core. This substitution imparts specific chemical reactivity, making it a valuable and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science. The rigid, planar phenanthrene structure offers a unique scaffold, while the carbon-bromine bond serves as a highly functional "handle" for constructing more complex molecular architectures, most notably through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the physical and chemical properties of **4-bromophenanthrene**, detailed synthetic protocols, and an analysis of its applications for researchers, scientists, and professionals in drug development.

## Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical characteristics of **4-bromophenanthrene** are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below. The compound typically appears as a solid and exhibits low solubility in water, a common trait for nonpolar aromatic hydrocarbons.

Property	Value	Source(s)
CAS Number	19462-79-4	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> Br	[2]
Molecular Weight	257.12 g/mol	[2]
Appearance	Solid (Color not specified in literature)	
Melting Point	99.5-100.5 °C	[3]
Boiling Point	389.7 ± 11.0 °C (Predicted)	[4]
Density	1.479 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Insoluble in water	

## Synthesis of 4-Bromophenanthrene: A Validated Protocol

The synthesis of **4-bromophenanthrene** can be achieved through multiple routes. One effective and well-documented method involves the bromination of a mercurated derivative of 4-phenanthrenecarboxylic acid. This approach, detailed by Newman et al., provides a reliable pathway to the target compound.[3]

### Experimental Protocol: Synthesis from 4-Phenanthrenecarboxylic Acid

This protocol describes the conversion of 4-phenanthrenecarboxylic acid to **4-bromophenanthrene** in a two-step, one-pot procedure.

#### Step 1: Mercuration of 4-Phenanthrenecarboxylic Acid

- In a suitable reaction vessel, dissolve 4-phenanthrenecarboxylic acid in N-methylpyrrolidone.
- Add mercuric acetate to the solution.

- Heat the mixture to 100 °C and stir until the mercuration is complete. The mercuric acetate reacts with the carboxylic acid, facilitating its replacement and the subsequent introduction of the bromine atom.

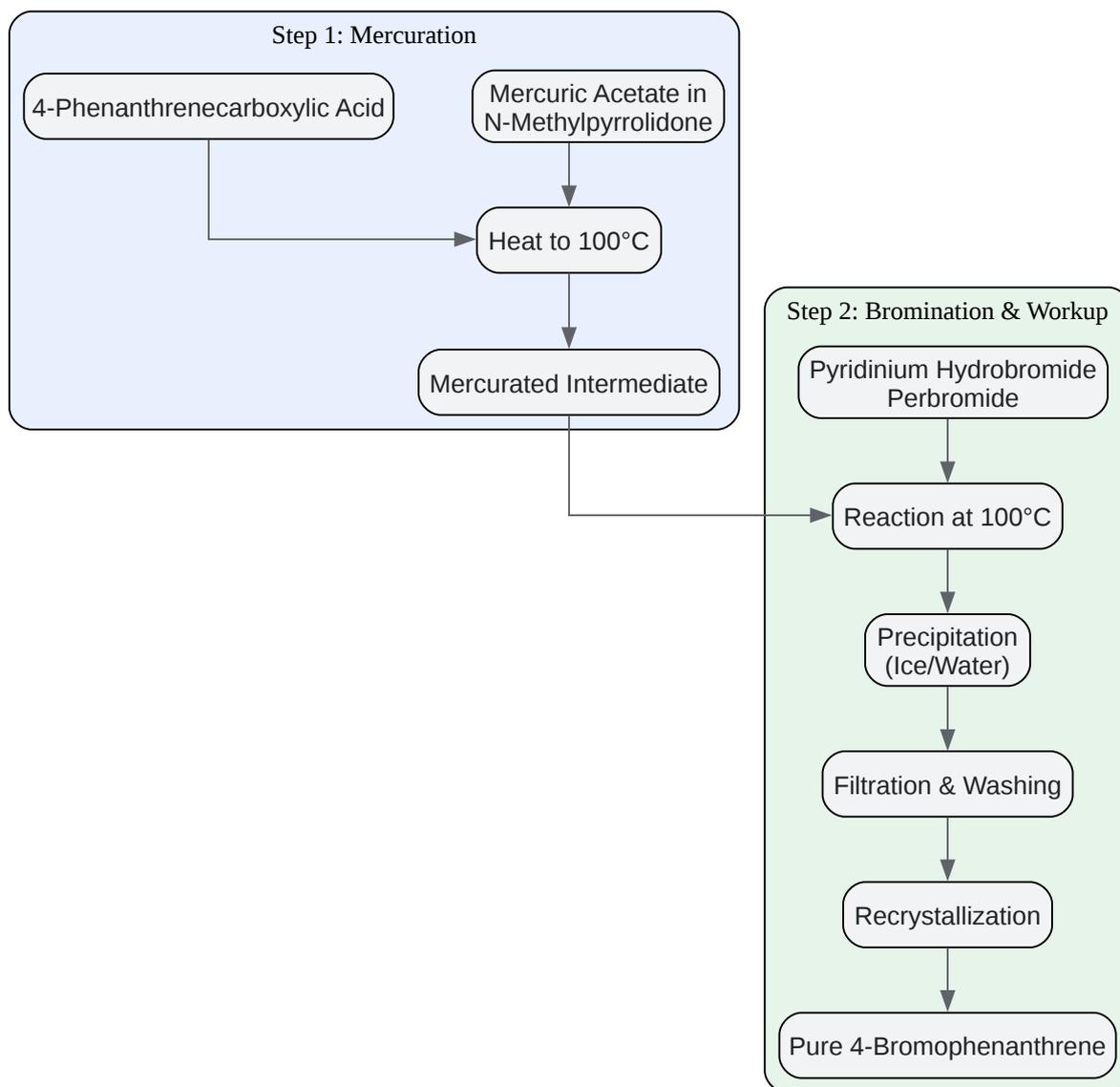
#### Step 2: Bromination

- To the resulting solution from Step 1, add pyridinium hydrobromide perbromide (or elemental bromine). This reagent serves as the bromine source for the substitution reaction.
- Maintain the reaction temperature and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into a mixture of ice and water to precipitate the crude product.
- Isolate the solid product by filtration, wash thoroughly with water, and dry.
- Purify the crude **4-bromophenanthrene** by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final product. This synthesis route is reported to provide a yield of approximately 55%.<sup>[3]</sup>

## Causality in Experimental Design

- Choice of N-methylpyrrolidone: This high-boiling polar aprotic solvent is selected for its ability to dissolve the reactants and facilitate the reaction at an elevated temperature without participating in the reaction itself.
- Use of Mercuric Acetate: The mercuration step is critical as it activates the aromatic ring and directs the substitution to the desired position, enabling a more controlled bromination than direct electrophilic bromination of phenanthrene.
- Pyridinium Hydrobromide Perbromide: This reagent is often preferred over liquid bromine as it is a solid, making it safer and easier to handle while delivering bromine in a controlled manner.

Below is a diagram illustrating the general workflow for this synthesis.



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*Caption: Synthetic workflow for 4-bromophenanthrene.*

## Spectroscopic and Analytical Characterization

Confirming the identity and purity of **4-bromophenanthrene** requires a suite of spectroscopic techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique structural information.

Technique	Characteristic Features
Mass Spectrometry (EI)	Molecular ion peaks ( $M^+$ and $M+2$ ) at $m/z$ 256 and 258 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.
Infrared (IR) Spectroscopy	- Aromatic C-H stretching vibrations typically appear above $3000\text{ cm}^{-1}$ . - Aromatic C=C stretching absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region. - C-Br stretching vibration is expected in the lower frequency region of the spectrum (typically $600\text{-}500\text{ cm}^{-1}$ ).
$^1\text{H}$ NMR Spectroscopy	The spectrum will show a complex multiplet pattern in the aromatic region (typically $\delta$ 7.5-9.0 ppm). The protons closest to the bromine atom and those in the sterically hindered "bay region" of the phenanthrene core will be significantly shifted.
$^{13}\text{C}$ NMR Spectroscopy	- Multiple signals in the aromatic region ( $\delta$ 120-140 ppm). - The carbon atom directly attached to the bromine (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," often appearing more upfield than predicted solely by electronegativity.[5]

## General Protocol for Spectroscopic Analysis

- Sample Preparation:

- NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) and transfer to an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- IR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film from a volatile solvent.
- MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by GC-MS or direct infusion.
- Data Acquisition:
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
  - Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Obtain the mass spectrum using electron ionization (EI) to observe the characteristic fragmentation and isotopic pattern.
- Data Analysis:
  - Process the NMR spectra (Fourier transform, phase, and baseline correction). Assign peaks based on their chemical shifts, integration (for <sup>1</sup>H), and splitting patterns.
  - Analyze the IR spectrum to identify key functional groups.
  - Examine the mass spectrum to confirm the molecular weight and the presence of bromine.

## Chemical Reactivity and Synthetic Utility

The primary utility of **4-bromophenanthrene** in synthetic chemistry stems from its participation in carbon-carbon bond-forming reactions. The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling.

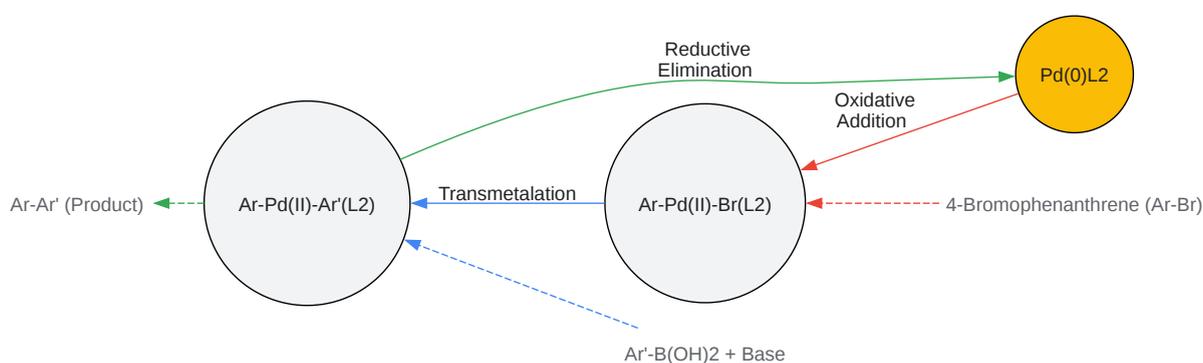
## The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the coupling of an organohalide (like **4-bromophenanthrene**) with an organoboron compound

(such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, functional group tolerance, and reliability.

The catalytic cycle involves three fundamental steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-bromine bond of **4-bromophenanthrene**, forming a Pd(II) complex.
- **Transmetalation:** The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid.
- **Reductive Elimination:** The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.



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*Caption: The catalytic cycle of the Suzuki-Miyaura reaction.*

## Applications in Medicinal Chemistry and Drug Development

The incorporation of a phenanthrene moiety into a drug candidate can significantly influence its pharmacological properties. The large, planar, and lipophilic nature of the phenanthrene scaffold can enhance binding to biological targets through  $\pi$ - $\pi$  stacking and hydrophobic interactions.

**4-Bromophenanthrene** serves as an ideal starting point for exploring structure-activity relationships (SAR). Using Suzuki-Miyaura coupling, a diverse array of aryl and heteroaryl groups can be appended at the 4-position, allowing medicinal chemists to systematically probe how different substituents affect a molecule's potency, selectivity, and pharmacokinetic profile. The introduction of bromine itself into a molecular structure is a known strategy in drug design, as it can modulate metabolic stability and receptor binding affinity.

## Safety and Handling

According to available safety data, **4-bromophenanthrene** is classified as a hazardous substance. Proper handling and personal protective equipment (PPE) are mandatory.

- Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also noted as being toxic to aquatic life with long-lasting effects.
- Precautions:
  - Work in a well-ventilated area or a chemical fume hood.
  - Avoid breathing dust, fumes, or vapors.
  - Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
  - Avoid release to the environment.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

## References

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## Sources

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2. 4-Bromophenanthrene | C<sub>14</sub>H<sub>9</sub>Br | CID 299137 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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